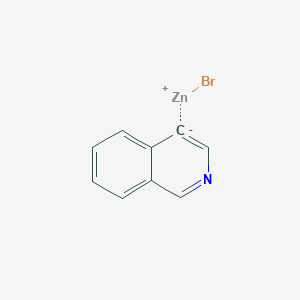
4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound used in various synthetic applications. It is a solution of 4-Isoquinolinzinc bromide in Tetrahydrofuran, a common solvent in organic chemistry. This compound is often utilized in organozinc chemistry, which involves the use of organozinc reagents in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Isoquinolinzinc bromide typically involves the reaction of isoquinoline with zinc bromide in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions often include low temperatures to ensure the stability of the organozinc reagent.
Industrial Production Methods
In an industrial setting, the production of 4-Isoquinolinzinc bromide may involve large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The process may also include purification steps such as filtration and distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoquinolinzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.
Transmetalation: It can participate in transmetalation reactions with other metal halides.
Coupling Reactions: It is often used in coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 4-Isoquinolinzinc bromide include halides, aldehydes, and ketones. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, under an inert atmosphere. The conditions may vary depending on the specific reaction, but they often involve moderate temperatures and anhydrous solvents.
Major Products
The major products formed from reactions involving 4-Isoquinolinzinc bromide depend on the specific reaction and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-isoquinoline derivative.
Applications De Recherche Scientifique
4-Isoquinolinzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of materials with specific properties, such as conductive polymers.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-Isoquinolinzinc bromide involves its role as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
4-Isoquinolinzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc bromide: Used in similar nucleophilic addition and coupling reactions.
Methylzinc bromide: Another organozinc reagent with similar reactivity but different selectivity.
Ethylzinc bromide: Used in organic synthesis with different steric and electronic properties.
The uniqueness of 4-Isoquinolinzinc bromide lies in its specific reactivity and selectivity, making it a valuable reagent in various synthetic applications.
Propriétés
IUPAC Name |
bromozinc(1+);4H-isoquinolin-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQAGSSBRNEDNW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenoxy)ethyl]-1H-indazole](/img/structure/B2685841.png)
![N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2685843.png)

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![3'-(3-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2685846.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)
![3-{[6-(5-formyl-2-methylphenoxy)-5-nitropyrimidin-4-yl]oxy}-4-methylbenzaldehyde](/img/structure/B2685850.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)
![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)
